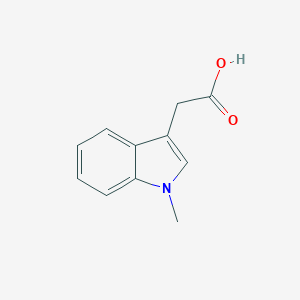

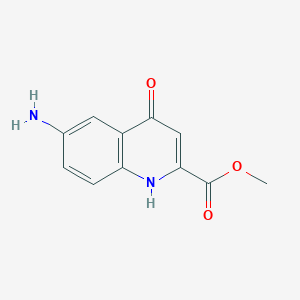

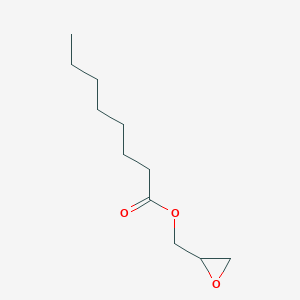

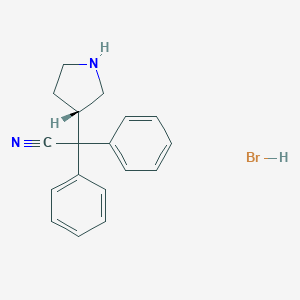

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide

説明

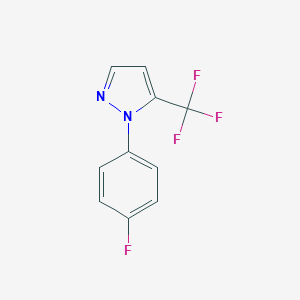

“(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is light-pink to off-white in color .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, one method involves the use of tert-butyl (S)-3 -cyanomethylpyrrolidine- 1 -carboxylate in methanol and concentrated hydrochloric acid .Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to inhibit COX-2 with IC 50 values in the range of 1–8 µM . The most potent was the compound characterized by a 1- (3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC 50 value of 1 µM .科学的研究の応用

1. Medicinal Chemistry and Drug Discovery

Overview

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases. Its unique features include efficient exploration of pharmacophore space due to sp³ hybridization, stereochemistry contributions, and three-dimensional coverage resulting from non-planarity (referred to as “pseudorotation”) .

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide

has been investigated as a potential drug candidate. Researchers have synthesized derivatives of this compound and evaluated their biological activity. For instance, De Tran et al. synthesized (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potential anti-Alzheimer’s disease agents with selectivity toward BACE1 . The most active compound exhibited an impressive IC50 value of 0.05 µM.

Experimental Methods

The synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide involves specific reaction conditions and precursor molecules. Researchers construct the pyrrolidine ring from different cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) is explored .

Results and Outcomes

Quantitative data, such as IC50 values, are crucial for evaluating the compound’s efficacy. Researchers analyze the structure–activity relationship (SAR) to understand how steric factors influence biological activity. The stereoisomers and spatial orientation of substituents significantly impact the binding mode to enantioselective proteins, leading to distinct biological profiles of drug candidates .

2. Natural Product Chemistry and Alkaloid Research

Overview

Pyrrolidines and pyrrolidine-based hybrid molecules are prevalent in natural products and pharmacologically important agents. Their roles in pharmacotherapy make them valuable scaffolds for designing novel biologically active compounds .

Application Summary

Researchers explore the pyrrolidine core in alkaloids and other natural products. The compound’s unique structure contributes to its biological activity and potential therapeutic applications.

Experimental Methods

Studies involve isolation, synthesis, and characterization of pyrrolidine-containing compounds from natural sources. Researchers investigate their interactions with biological targets and evaluate their pharmacological properties.

Results and Outcomes

Researchers identify novel alkaloids and other bioactive molecules based on the pyrrolidine scaffold. These compounds may have diverse effects, including antimicrobial, antitumor, or neuroprotective activities.

3. Materials Science and Organic Synthesis

Overview

Pyrrolidine derivatives play a role in materials science and organic synthesis. Their functional groups and stereochemistry make them valuable building blocks for constructing complex molecules.

Application Summary

Researchers use pyrrolidine-based compounds as intermediates in organic synthesis. They participate in reactions such as cyclizations, cross-couplings, and functional group transformations.

Experimental Methods

Synthetic methods involve the preparation of pyrrolidine derivatives using appropriate reagents and conditions. Researchers optimize reaction parameters to achieve high yields and selectivity.

Results and Outcomes

Successful syntheses yield diverse compounds with potential applications in materials science, including polymers, liquid crystals, and functional materials.

These applications demonstrate the versatility and significance of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide in various scientific fields. Researchers continue to explore its potential and uncover new applications, making it an exciting area of study . 🌟

特性

IUPAC Name |

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2.BrH/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,20H,11-13H2;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVBBQWRRWKVJD-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide | |

CAS RN |

194602-27-2 | |

| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, hydrobromide (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194602-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194602272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2,2-diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。